molecular formula C15H14ClN3OS B6712813 N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide

N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide

Cat. No.: B6712813
M. Wt: 319.8 g/mol
InChI Key: VOBJTKZZIJRRNO-UHFFFAOYSA-N
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Description

N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide is a compound that features a benzimidazole moiety linked to a chlorothiophene carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c16-11-6-9-21-14(11)15(20)17-7-3-8-19-10-18-12-4-1-2-5-13(12)19/h1-2,4-6,9-10H,3,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBJTKZZIJRRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCNC(=O)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . This is followed by the introduction of the propyl linker and the chlorothiophene carboxamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, involves scalable synthetic routes that ensure high yields and purity. These methods may employ continuous flow reactors and advanced purification techniques to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce new functional groups into the chlorothiophene ring .

Mechanism of Action

The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide is unique due to the presence of the chlorothiophene carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and activities .

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